Crystallographic Conformation Differentiates the 2,3-Dimethylphenyl Isomer from the 3,5-Dimethylphenyl Analog
X-ray crystallographic analysis reveals a stark conformational difference between N-(2,3-dimethylphenyl)hydrazinecarbothioamide (I) and N-(3,5-dimethylphenyl)hydrazinecarbothioamide (II) [1]. The dihedral angle between the aromatic ring plane and the SCNN-group is 85.3° for compound I, indicating a nearly orthogonal orientation, while the same angle is 7.2° for compound II, indicating a nearly coplanar arrangement. This structural disparity directly affects the spatial presentation of key pharmacophoric elements, which can influence molecular recognition and binding to biological targets.
| Evidence Dimension | Dihedral angle between aromatic ring and SCNN-group |
|---|---|
| Target Compound Data | 85.3° |
| Comparator Or Baseline | N-(3,5-dimethylphenyl)hydrazinecarbothioamide: 7.2° |
| Quantified Difference | 78.1° difference (approximately 12-fold larger angle) |
| Conditions | X-ray crystallography at room temperature |
Why This Matters
The near-orthogonal conformation of the 2,3-isomer presents a distinct 3D pharmacophore compared to the planar 3,5-isomer, which can lead to divergent biological activities and provides a rational basis for selecting the specific regioisomer for structure-based drug design.
- [1] Petrenko, P. A., Chumakov, Y., Erhan, T., Tsapkov, V. I., & Gulya, A. (2018). X-ray structures of n-(dimethylphenyl)hydrazine- carbothioamides. In Materials Science and Condensed Matter Physics (Ed. 9, p. 147). Institutul de Fizică Aplicată. Available at: https://ibn.idsi.md/ru/vizualizare_articol/71592/crossref. View Source
